2,2'-Dibenzoylaminodiphenyl disulfide
Overview
Description
2,2'-Dibenzoylaminodiphenyl disulfide is a useful research compound. Its molecular formula is C26H20N2O2S2 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
C26H20N2O2S2C_{26}H_{20}N_{2}O_{2}S_{2}C26H20N2O2S2
. The mechanism of action of this compound is not fully understood due to limited research. However, based on the available information, we can discuss the potential aspects of its action.Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(2-benzamidophenyl) disulfide. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Properties
IUPAC Name |
N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S2/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)28-26(30)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIOPLMFZVSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041629 | |
Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Benzamide, N,N'-(dithiodi-2,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
135-57-9 | |
Record name | N,N′-(Dithiodi-2,1-phenylene)bis[benzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N,N'-(dithiodi-2,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dithiodi-o-phenylenedibenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-DIBENZOYLAMINODIPHENYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X28GH3DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary industrial application of Bis(2-benzamidophenyl) disulfide?
A1: Bis(2-benzamidophenyl) disulfide is primarily used as a rubber peptizer []. This means it is used to break down large rubber molecules into smaller ones, improving their processability during manufacturing. It is a crucial additive in the rubber industry.
Q2: Can you elaborate on the greener synthesis process for Bis(2-benzamidophenyl) disulfide?
A2: Traditionally, the synthesis of Bis(2-benzamidophenyl) disulfide involved the use of reactants like o-nitrochlorobenzene and Raney nickel, which pose environmental concerns []. A greener approach replaces these with less hazardous materials like C6H4ClNO2, C2H6O, Na2S, S, and N2H4·H2O []. This method not only improves the yield significantly (from 72% to over 90%) but also eliminates the use of toxic o-nitrochlorobenzene and the hard-to-recycle Raney nickel catalyst []. Additionally, it avoids ethanol as an organic solvent, further reducing environmental impact [].
Q3: How is Bis(2-benzamidophenyl) disulfide utilized in the production of copolymer aqueous dispersions?
A3: Bis(2-benzamidophenyl) disulfide plays a crucial role in the production of specific types of copolymer aqueous dispersions []. When added during the polymerization process of styrene and butadiene, it acts as a chain transfer agent. This leads to the formation of copolymers with controlled molecular weight and improved properties, making them suitable for applications like coatings and adhesives [].
Q4: Are there analytical methods available to determine the concentration of Bis(2-benzamidophenyl) disulfide in rubber products?
A4: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to determine the content of Bis(2-benzamidophenyl) disulfide in rubber products []. This method offers high accuracy and precision, allowing for effective quality control in the manufacturing process [].
Q5: Is there any research exploring the crystal structure of Bis(2-benzamidophenyl) disulfide?
A5: While the provided abstracts don't delve into the specifics of the crystal structure, a separate paper titled "Improved Synthesis, Crystal Structure and Fungicidal Activity of 2,2'-Dithiobisbenzanilide" [] suggests that research on this aspect exists. It's plausible that this paper explores the crystallographic data, which can provide insights into the compound's molecular packing, intermolecular interactions, and potential for polymorphism.
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